2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate
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Overview
Description
2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate is an organic compound with a complex structure that includes both amine and ester functional groups. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in multiple scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate typically involves the reaction of 2-aminoethyl methacrylate with methylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction produces alcohols .
Scientific Research Applications
2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymer synthesis, contributing to the development of advanced materials.
Biology: Employed in the synthesis of biocompatible polymers for drug delivery systems.
Medicine: Investigated for its potential in creating medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active amine component, which can then interact with biological molecules. The compound’s reactivity allows it to participate in multiple pathways, making it a versatile tool in chemical and biological research .
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[methyl(phenylmethyl)amino]-: Shares a similar amine structure but differs in its ester group.
Dimethyl aminoethyl methacrylate: Another methacrylate ester with different substituents on the amine group.
Uniqueness
2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial applications .
Properties
CAS No. |
52234-98-7 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-(N-methylanilino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H17NO2/c1-11(2)13(15)16-10-9-14(3)12-7-5-4-6-8-12/h4-8H,1,9-10H2,2-3H3 |
InChI Key |
MBOCINIPIHLPHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCN(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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